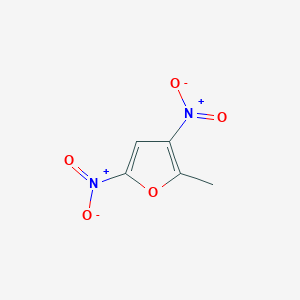
2-Methyl-3,5-dinitrofuran
Overview
Description
2-Methyl-3,5-dinitrofuran is a chemical compound with the molecular formula C5H4N2O5 . It is a derivative of furan, a heterocyclic organic compound, that consists of a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of 2-Methyl-3,5-dinitrofuran consists of a five-membered aromatic ring with four carbon atoms and one oxygen . The exact structure would require more detailed spectroscopic analysis for confirmation.Chemical Reactions Analysis
While specific chemical reactions involving 2-Methyl-3,5-dinitrofuran are not available, dinitrofurans can undergo various reactions. For instance, reactions of mononitro furans with fuming nitric acid can give dinitro-substituted furans .Scientific Research Applications
Chemical Synthesis and Conversions
2-Methyl-3,5-dinitrofuran and its derivatives are involved in various chemical synthesis processes. For example, 2-Acetyl-5-methyl-4-nitrofuran and 3,5-dinitro-α-methylfuran have been synthesized using nitric acid and H2SO4, leading to the creation of ω-Bromonitro ketone and other azaheterocyclic compounds (Saldabol et al., 1999).
Optical, Vibrational, and Thermal Studies
The compound has been used in crystal growth studies, particularly 2-methyl 3,5-dinitro benzoic acid. These studies focus on the vibrational, optical, thermal properties, and theoretical aspects, like quantum chemical calculations and frequency conversion properties (Sangeetha et al., 2016).
Nucleophilic Reactions
2,5-Dinitrofuran, a close relative of 2-Methyl-3,5-dinitrofuran, has been studied for its reactions with various nucleophilic reagents, leading to the synthesis of substituted 5-nitrofurans and phenols. These reactions are significant in the field of organic synthesis (Padwa & Waterson, 2001).
Antibacterial Activity
Compounds like 2-methylbenzofurans, which share structural similarities with 2-Methyl-3,5-dinitrofuran, have been studied for their antibacterial properties. These compounds have shown bacteriostatic activities similar to nitrofurazone (Powers, 1976).
Methyl Esterification in Chemotaxis Proteins
Research has shown that 3,5-dinitrobenzyl chloride, which can be derived from compounds like 2-Methyl-3,5-dinitrofuran, plays a role in the methyl esterification of glutamic acid residues in Bacillus subtilis methyl-accepting chemotaxis proteins (Ahlgren & Ordal, 1983).
Reaction Dynamics with Furans
Studies have explored the reactions of dinitrobenzene ions with furans, including 2-methyl-furan, under various conditions. These reactions are important for understanding the chemical dynamics and potential applications of furan derivatives (Bartle et al., 1978).
Solubility and Solvent Interactions
The solubility of 3,5-dinitro-2-methylbenzoic acid in various solvents has been determined and mathematically correlated using the Abraham solvation parameter model. This research is essential for understanding the solubility and solvent interactions of similar compounds (Ye et al., 2011).
Coordination Polymers
The formation of coordination polymers using 3,5-dinitrobenzoic acid and its derivatives, including structures involving 2-methyl groups, has been studied. This research contributes to the understanding of molecular assembly and crystal structure formation (Pedireddi & Varughese, 2004).
properties
IUPAC Name |
2-methyl-3,5-dinitrofuran | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O5/c1-3-4(6(8)9)2-5(12-3)7(10)11/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIMEYMSLZJDDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348904 | |
| Record name | 2-methyl-3,5-dinitrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3807-87-2 | |
| Record name | 2-Methyl-3,5-dinitrofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3807-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methyl-3,5-dinitrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



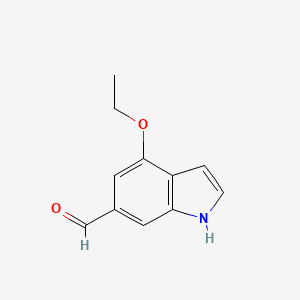

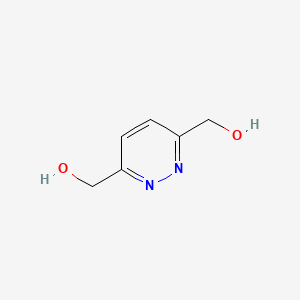
![1-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]imidazolidine-2,4,5-trione](/img/structure/B3351569.png)
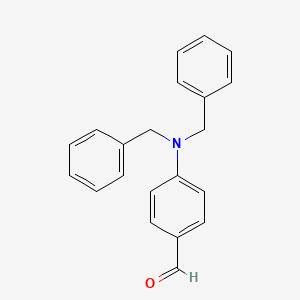
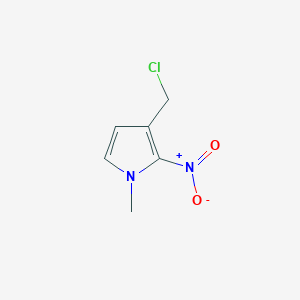
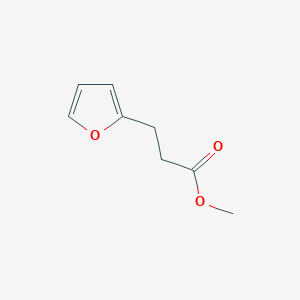
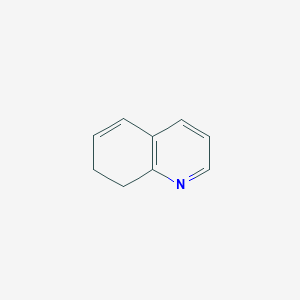
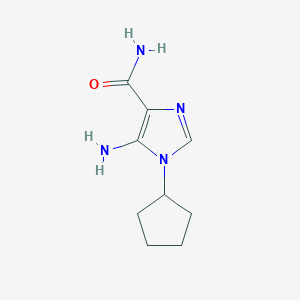
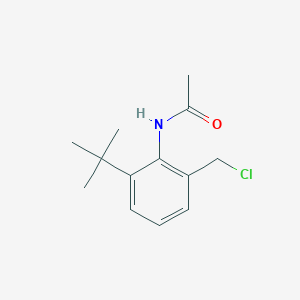
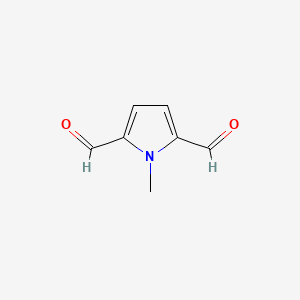
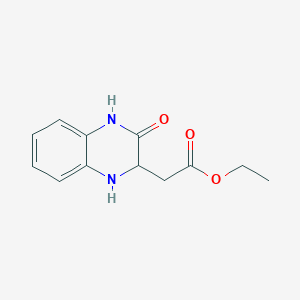

![(4-Amino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile](/img/structure/B3351637.png)